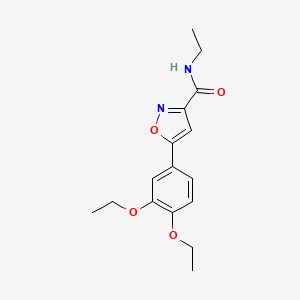
5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with a diethoxyphenyl group and an ethyl carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 3,4-diethoxybenzoyl chloride and ethylamine can yield the desired oxazole ring structure.
Substitution Reactions: The introduction of the diethoxyphenyl group is achieved through electrophilic aromatic substitution reactions. This involves the reaction of the oxazole intermediate with 3,4-diethoxybenzene under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxazole derivative with an appropriate carboxamide precursor, such as ethyl isocyanate, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-diethoxybenzoic acid, while reduction could produce 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structure can be modified to enhance its therapeutic properties, such as increasing its potency or reducing its toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it valuable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide: Similar structure but with methoxy groups instead of ethoxy groups.
5-(3,4-Diethoxyphenyl)-N-methyl-1,2-oxazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
5-(3,4-Diethoxyphenyl)-N-ethyl-1,2-thiazole-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ethoxy groups may provide different steric and electronic effects compared to methoxy groups, influencing its reactivity and interactions with biological targets.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-N-ethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H20N2O4/c1-4-17-16(19)12-10-14(22-18-12)11-7-8-13(20-5-2)15(9-11)21-6-3/h7-10H,4-6H2,1-3H3,(H,17,19) |
InChI Key |
FOLKJJJLKGLYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B11048582.png)
![7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide](/img/structure/B11048590.png)
![(2Z)-2-[(2E)-benzylidenehydrazinylidene]-N-(3,4-dimethylphenyl)-4-hydroxy-5,6-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11048591.png)
![N-benzyl-5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11048593.png)
![7-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11048597.png)
![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11048609.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048633.png)
![6-Methoxy-2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B11048635.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(4-chlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11048646.png)
![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)
